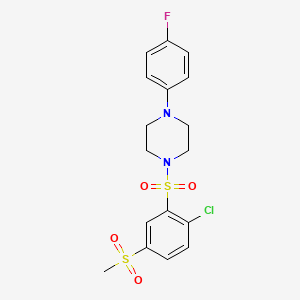

1-((2-Chloro-5-(methylsulfonyl)phenyl)sulfonyl)-4-(4-fluorophenyl)piperazine

Description

1-((2-Chloro-5-(methylsulfonyl)phenyl)sulfonyl)-4-(4-fluorophenyl)piperazine is a synthetic piperazine derivative characterized by two distinct aryl sulfonyl groups. The molecule features:

- Position 1: A sulfonyl-linked 2-chloro-5-(methylsulfonyl)phenyl group. This substituent introduces electron-withdrawing effects due to the chloro and methylsulfonyl groups.

- The methylsulfonyl group at the 5-position of the phenyl ring distinguishes it from simpler chloro- or fluorophenyl derivatives. This structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to sulfonamide-based ligands .

Properties

IUPAC Name |

1-(2-chloro-5-methylsulfonylphenyl)sulfonyl-4-(4-fluorophenyl)piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClFN2O4S2/c1-26(22,23)15-6-7-16(18)17(12-15)27(24,25)21-10-8-20(9-11-21)14-4-2-13(19)3-5-14/h2-7,12H,8-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRKSLFHCEPHHMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=C(C=C1)Cl)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClFN2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-((2-Chloro-5-(methylsulfonyl)phenyl)sulfonyl)-4-(4-fluorophenyl)piperazine is a piperazine derivative with potential therapeutic applications. Its structural characteristics suggest a mechanism of action that may involve inhibition of specific biological pathways, making it a candidate for various pharmacological studies.

Chemical Structure and Properties

- Molecular Formula : C18H19ClN2O4S2

- Molecular Weight : 408.94 g/mol

- CAS Number : Not specified

The compound features a piperazine core linked to a sulfonamide moiety, which is known for its biological activity, particularly in antimicrobial and antiviral contexts.

Biological Activity Overview

Recent studies have indicated that compounds with similar structures exhibit significant biological activities, including:

- Antiviral Activity :

- Antimicrobial Properties :

- Cytotoxicity :

Structure-Activity Relationship (SAR)

The effectiveness of the compound can be attributed to specific structural features:

- Piperazine Linker : The choice of the piperazine linker has been shown to enhance antiviral activity significantly.

- Sulfonamide Group : The presence of the sulfonamide moiety is crucial for antibacterial activity, affecting the compound's interaction with bacterial enzymes involved in folate synthesis.

Study 1: Antiviral Efficacy

In a study focusing on antiviral properties, several analogues of the compound were synthesized and tested against CHIKV. The results indicated that modifications in the side chains significantly affected both activity and selectivity. The most potent analogue exhibited a selectivity index greater than 61, indicating its potential as a therapeutic agent against viral infections .

Study 2: Antimicrobial Activity

Another research effort evaluated the antimicrobial efficacy of various sulfonamide derivatives, including those structurally similar to our compound. The results showed effective inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 15.625 to 125 μM . This suggests that our compound could possess similar antimicrobial properties.

Data Tables

| Activity Type | Compound | IC50/MIC (μM) | Selectivity Index |

|---|---|---|---|

| Antiviral | This compound | 18.6 (cytotoxicity) | >61 |

| Antibacterial | Related sulfonamide derivatives | 15.625 - 125 | N/A |

Scientific Research Applications

Pharmacological Properties

This compound exhibits several pharmacological activities that make it a candidate for further exploration in drug development:

- Anticancer Activity : Research indicates that derivatives of sulfonamide compounds, including those with piperazine moieties, show significant cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that compounds similar to 1-((2-Chloro-5-(methylsulfonyl)phenyl)sulfonyl)-4-(4-fluorophenyl)piperazine exhibit apoptotic effects on cancer cells, suggesting potential use as anticancer agents .

- Antibacterial and Antifungal Activities : The piperazine structure is known for its antibacterial properties. Compounds containing this moiety have been evaluated for their effectiveness against several bacterial strains and fungi. Studies reported promising results for synthesized derivatives against pathogens such as Staphylococcus aureus and Candida albicans .

- Enzyme Inhibition : The sulfonamide group has been associated with enzyme inhibition activities, particularly against acetylcholinesterase and urease. This suggests that the compound could be explored for neurological applications or as a treatment for conditions related to enzyme dysregulation .

Synthesis and Characterization

The synthesis of this compound involves several chemical reactions that can be optimized for yield and purity. Common methods include:

- Refluxing with Base : The compound can be synthesized by refluxing appropriate piperazine derivatives with chlorinated phenols in the presence of bases like KOH or NaOH to facilitate sulfonation reactions .

- Spectroscopic Analysis : Characterization techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry are employed to confirm the structure and purity of synthesized compounds .

Case Studies and Research Findings

Numerous studies have investigated the applications of similar compounds:

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

Key analogues and their structural differences are summarized in Table 1.

Table 1. Structural and Physicochemical Comparison of Piperazine Derivatives

Pharmacological and Physicochemical Properties

- Binding Affinity : Fluorophenyl and chlorophenyl groups are common in CNS-targeting drugs (e.g., self-administration studies in primates with bis(4-fluorophenyl) derivatives ).

- Toxicity : Safety data for 1-(4-fluorophenyl)-4-(p-tolylsulfonyl)piperazine indicate low acute toxicity, suggesting similar profiles for the target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.